4-(2-fluorophenyl)-1H-indole-3-carbaldehyde
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Overview
Description
4-(2-fluorophenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-fluoroaniline.
Formation of Indole Ring: The 2-fluoroaniline undergoes a Fischer indole synthesis with an appropriate ketone to form the indole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorophenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid
Major Products
Oxidation: 4-(2-fluorophenyl)-1H-indole-3-carboxylic acid.
Reduction: 4-(2-fluorophenyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-fluorophenyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The indole ring can interact with biological receptors, while the fluorophenyl group can enhance binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.
4-(2-fluorophenyl)piperazin-1-yl derivatives: Known for their inhibitory effects on nucleoside transporters
Uniqueness
4-(2-fluorophenyl)-1H-indole-3-carbaldehyde is unique due to its combination of an indole ring, a fluorophenyl group, and an aldehyde functional group. This combination provides a versatile scaffold for the development of new compounds with diverse biological activities and industrial applications .
Properties
Molecular Formula |
C15H10FNO |
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Molecular Weight |
239.24 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H10FNO/c16-13-6-2-1-4-11(13)12-5-3-7-14-15(12)10(9-18)8-17-14/h1-9,17H |
InChI Key |
GICVFBFMVKCWSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C(=CC=C2)NC=C3C=O)F |
Origin of Product |
United States |
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